2-(2-Aminoethylamino)-5-nitropyridine
Overview
Description
2-(2-Aminoethylamino)-5-nitropyridine is a derivative of 2-amino-5-nitropyridine, which is a compound known for its non-linear optical properties and potential applications in materials science. The compound is characterized by the presence of an amino group and a nitro group on the pyridine ring, which contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple pyridine derivatives. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a series of reactions including substitution, nitration, ammoniation, and oxidation . Similarly, the synthesis of 2-amino-5-fluoropyridine involved a sequence of reactions such as nitrification, amino acetylation, reduction of nitro, diazotization, Schiemann reaction, and hydrolysis of acetyl . These methods highlight the complexity and the careful control required in the synthesis of nitropyridine derivatives.
Molecular Structure Analysis
The molecular structure of 2-amino-5-nitropyridine derivatives has been extensively studied using various spectroscopic and computational methods. Quantum chemical calculations using density functional theory (DFT) have been employed to determine the optimized geometry and vibrational frequencies of these compounds . These studies provide insights into the molecular conformations and the distribution of electron density, which are crucial for understanding the reactivity and properties of the molecules.
Chemical Reactions Analysis
The reactivity of nitropyridine derivatives is influenced by the presence of functional groups on the pyridine ring. For example, the arylamination of 3-nitropyridine leads to the formation of 2-arylamino-5-nitropyridines and 2-arylamino-5-nitrosopyridines, with the latter being the major product . The reaction mechanism involves the formation of σH-adducts and their further aromatization through oxidative or intramolecular Red/Ox pathways. Additionally, the interaction of 2-amino-5-nitropyridine with Keggin polyoxoanions resulted in novel charge transfer supramolecular assemblies, demonstrating the compound's ability to form complex structures with other chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-nitropyridine derivatives are closely related to their molecular structure. The crystal engineering of noncentrosymmetric structures based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies has been explored, revealing the formation of herringbone motifs in the crystal lattice . Vibrational spectroscopic analysis and DFT calculations have provided detailed information on the vibrational modes and potential energy distribution of these compounds . Furthermore, the electronic properties such as HOMO-LUMO energies and the electron density distribution have been investigated to understand the optical and electronic behavior of these molecules .
Scientific Research Applications
1. Thermo-Mechanical Properties of Cross-Linked Epoxy Resin
- Application Summary : This compound is used in the study of thermo-mechanical properties of cross-linked epoxy resins doped with nano silica particles. The particles were grafted with 3-aminopropyltriethoxysilane, N - (2-aminoethyl)-3-aminopropyltrimethoxysilane, and 3- [2- (2-aminoethylamino)ethylamino]-propyl-trimethoxysilane with different chain lengths .
- Methods of Application : A molecular dynamics simulation method was used to study the properties of these resins. A set of pure epoxy resin models, and four sets of SiO2/EP composite models were established. A reasonable structure was obtained through a series of optimizations using molecular dynamics calculations .
- Results : The results show that doped nano silica particles of surfaces grafted with these compounds enhanced mechanical properties such as elastic modulus, shear modulus, and volume modulus. The glass transition temperature increased by 15–16 K, 40–41 K, and 24–27 K, respectively .
2. Green Water Treatment Agent
- Application Summary : Polyaspartic acid-capped 2-aminoethylamino acid is synthesized as a green water treatment agent. It is used to study its inhibition performance and mechanism for calcium scales .
- Methods of Application : The compound is prepared via the ring-opening reaction of cheap poly (succinimide) under mild reaction conditions with the assistance of readily available 2-aminoethyl amino acid. The static scale inhibition method is used to evaluate the scale inhibition performance of the as-synthesized PASP derivative .
- Results : The as-prepared PASP–ED 2 A shows better scale inhibition performance for CaCO3 and CaSO4 than PASP with a low concentration, a high temperature, and an extended duration .
3. Carbon Capture
- Application Summary : Silica SBA-15 is functionalized using [3- (2-aminoethylamino)propyl] trimethoxysilane (AEAPTS) in supercritical CO2 (scCO2) modified with 10% mol methanol or ethanol. This process is used for carbon capture, a promising technology for reducing CO2 emissions from the power and industry sectors .
- Methods of Application : The functionalization experiments were carried out at 323 K and 12.5 MPa, with reaction times of 2 and 3 hours. The molar fraction of AEAPTS in scCO2 plus 10% mol alcohol ranged from 0.5 × 10−3 to 1.8 × 10−3 .
- Results : The diamine-SBA-15 prepared in the scCO2 process shows a slightly lower amine-grafting density but a higher surface area and pore volume than the ones obtained using the traditional method. The diamine-silica SBA-15 displayed moderate excess CO2 adsorption capacities, 0.7–0.9 mmol∙g−1, but higher amine efficiency, ca. 0.4, at 298 K, due to the chemisorption of CO2 .
4. Adhesion Promoter
- Application Summary : The compound is used as an adhesion promoter. The influence of an amino silane (3- (2-aminoethylamino)-propyldimethoxymethylsilane, AEAPS) on the interfacial structure and adhesion of butyl acrylate/methyl methacrylate copolymers (BAMMAs) to silica was investigated .
- Methods of Application : The study was conducted using sum frequency generation vibrational spectroscopy (SFG) .
- Results : The results of this study are not explicitly mentioned in the source .
5. Surface Modification of Mesoporous Nanosilica
- Application Summary : The compound is used for the surface modification of mesoporous nanosilica. In a typical method, silica was placed in a round bottom flask with dry toluene and AEAPTMS (48 h, 110 ºC) in toluene .
- Methods of Application : The details of the application method are not explicitly mentioned in the source .
- Results : The results of this study are not explicitly mentioned in the source .
6. Fabrication of Detergents, Fabric Softeners, Chelates, Fuel Additives and Coatings
- Application Summary : Aminoethylethanolamine (AEEA), which is a linear molecule with primary and secondary amine groups, is used as an intermediate in the fabrication of detergents, fabric softeners, chelates, fuel additives, and coatings .
- Methods of Application : The details of the application method are not explicitly mentioned in the source .
- Results : The results of this study are not explicitly mentioned in the source .
properties
IUPAC Name |
N'-(5-nitropyridin-2-yl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHSPTHLPCXPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183785 | |
Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethylamino)-5-nitropyridine | |
CAS RN |
29602-39-9 | |
Record name | 2-[(2-Aminoethyl)amino]-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29602-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2-pyridylaminoethyl-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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